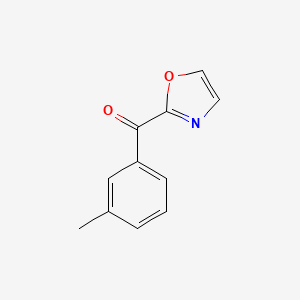

2-(3-Methylbenzoyl)oxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)10(13)11-12-5-6-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZBYGGVZJBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642069 | |

| Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-56-3 | |

| Record name | (3-Methylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylbenzoyl Oxazole and Analogous Oxazole Systems

Established Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a cornerstone of synthetic organic chemistry, with several classical and contemporary methods available to chemists. These strategies typically involve the formation of key C-O and C=N bonds to build the five-membered heterocyclic system.

Cyclization Reactions

Cyclization reactions are a primary route to the oxazole nucleus, starting from acyclic precursors that contain the necessary atoms for the ring system.

Van Leusen Oxazole Synthesis: A prominent method for creating the oxazole ring is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.gov This process involves the reaction of an aldehyde with TosMIC in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through the deprotonation of TosMIC, which then attacks the aldehyde. This is followed by a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. wikipedia.org Subsequent elimination of the toluenesulfonyl group under basic conditions yields the final oxazole product. wikipedia.orgnih.gov This method is particularly effective for producing 5-substituted oxazoles. nih.govijpsonline.com

Bredereck Reaction: The Bredereck reaction provides a pathway to oxazoles through the reaction of α-haloketones with amides, such as formamide. ijpsonline.comslideshare.net This approach is efficient and economical for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com An improvement on this method utilizes α-hydroxyketones as starting materials. ijpsonline.com

Cycloisomerization: The cycloisomerization of propargylic amides is a versatile and efficient method for generating polysubstituted oxazoles under mild conditions. ijpsonline.comijpsonline.com This reaction can be catalyzed by various reagents, including silica (B1680970) gel, zinc, or gold catalysts. ijpsonline.comnih.govacs.orgresearchgate.net The process begins with the cyclization of the propargylic amide to an oxazoline intermediate, which then isomerizes to form the aromatic oxazole ring. ijpsonline.com

Table 1: Overview of Key Cyclization Reactions for Oxazole Synthesis

| Reaction Name | Key Reactants | Typical Product | Reference(s) |

|---|---|---|---|

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazoles | ijpsonline.com, organic-chemistry.org, wikipedia.org |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted oxazoles | ijpsonline.com, slideshare.net |

| Cycloisomerization | Propargylic amide | Polysubstituted oxazoles | ijpsonline.com, nih.gov, ijpsonline.com |

Condensation-Based Synthetic Approaches

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to oxazole synthesis. A classic example is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-diaryloxazoles. pharmaguideline.com Another approach involves the reaction of α-hydroxyamino ketones with aldehydes in the presence of dehydrating agents like sulfuric acid and acetic anhydride. pharmaguideline.com More contemporary methods include silver-catalyzed tandem condensation reactions, which can produce complex oxazole derivatives under mild conditions. rsc.orgrsc.org For instance, substituted 2-aminophenols can react with formaldehyde (B43269) and benzenethiols in the presence of a silver catalyst to yield 2-(phenylsulphinyl)benzo[d]oxazole derivatives. rsc.org

Palladium and Copper-Mediated Arylation Reactions

Transition metal-catalyzed cross-coupling reactions, particularly direct C-H arylation, have become a powerful tool for functionalizing the oxazole ring. These methods offer a more straightforward route to 2-aryl oxazoles compared to classical approaches. researchgate.net

Palladium-Catalyzed Arylation: Palladium catalysts are widely used to directly arylate the C-H bond of an oxazole ring. researchgate.net By selecting appropriate phosphine (B1218219) ligands and solvent conditions, high regioselectivity for either the C-2 or C-5 position can be achieved when reacting with aryl halides or triflates. organic-chemistry.orgnih.gov For instance, C-2 arylation is often favored in nonpolar solvents, while C-5 arylation is preferred in polar solvents. organic-chemistry.orgnih.gov This method has been successfully applied to a broad range of (benzo)oxazoles and arylating agents, including electron-rich and electron-poor aryltrimethylammonium triflates. acs.org

Copper-Catalyzed Arylation: Copper catalysis provides a cost-effective alternative to palladium for direct C-H arylation. nih.gov Copper(I) iodide (CuI), often in combination with ligands like triphenylphosphine (B44618) (PPh3) or phenanthroline, can effectively catalyze the arylation of oxazoles and benzoxazoles with aryl iodides and bromides. nih.govnih.gov Dual-catalytic systems, combining a copper catalyst with a photoredox catalyst, have also been developed to enable the C-H arylation of various azoles at ambient temperatures using visible light. nih.gov

Specific Routes for Introducing the Benzoyl Moiety at the C-2 Position

Introducing an acyl group, such as the 3-methylbenzoyl moiety, at the C-2 position of the oxazole ring presents a distinct synthetic challenge due to the electronic nature of the heterocycle.

Acylation Reactions and Their Regioselectivity

Direct acylation of the oxazole ring can be difficult. The C-2 position of oxazole is the most acidic, making it susceptible to deprotonation. pharmaguideline.com However, direct reaction of the resulting organolithium species with acyl chlorides often leads to ring-opened products instead of the desired 2-acyl oxazole. acs.org

A highly successful strategy to overcome this involves a two-step approach using Weinreb amides. acs.orgsigmaaldrich.com First, the oxazole is treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to generate a stable 2-magnesiated oxazole. acs.orgsigmaaldrich.com This organomagnesium species then reacts cleanly with a Weinreb amide to furnish the 2-acyl oxazole in good to high yields, avoiding the side reactions seen with more reactive acylating agents. acs.org This method is applicable to both unsubstituted and 5-substituted oxazoles. acs.org The reactivity of the oxazole ring towards electrophilic substitution is generally C4 > C5 > C2, unless an activating group is present. pharmaguideline.com N-acylation at the nitrogen atom is also a known reaction pathway for oxazoles. tandfonline.comsemanticscholar.org

Approaches for Incorporating Methyl-Substituted Benzoyl Groups

To synthesize the specific target, 2-(3-Methylbenzoyl)oxazole, the methyl-substituted benzoyl group can be introduced either by building the oxazole ring with a pre-functionalized precursor or by acylating a pre-formed oxazole ring.

Using a Pre-functionalized Precursor: In the context of the Weinreb amide approach, one would use N-methoxy-N,3-dimethylbenzamide as the acylating agent to react with the 2-magnesiated oxazole. acs.org Alternatively, in condensation-type syntheses, a starting material containing the 3-methylbenzoyl group, such as a 2-amino-1-(3-methylphenyl)ethan-1-one (B1149548) derivative, could be cyclized to form the desired product.

Post-Synthetic Modification: While direct Friedel-Crafts acylation on the oxazole ring is generally not feasible, the strategies mentioned above provide robust pathways. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned. A 2-halo-oxazole could be coupled with a (3-methylphenyl)boronic acid derivative, followed by oxidation of a methylene (B1212753) linker if one were incorporated. However, the most direct and efficient methods remain those that install the complete 3-methylbenzoyl moiety in a single step, such as the Weinreb amide acylation. acs.orgsigmaaldrich.com General methods for synthesizing 2-substituted benzoxazoles have shown tolerance for various functional groups on the benzyl (B1604629) substituent, including methyl groups, indicating the feasibility of incorporating such moieties. nih.gov

Advanced and Sustainable Synthetic Protocols

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a transformative tool in chemical synthesis, prized for its ability to dramatically reduce reaction times and often enhance product yields. ijpsonline.com Unlike conventional heating, microwave irradiation heats the reaction mixture directly and uniformly, leading to rapid temperature increases and accelerated reaction rates. acs.org

In the synthesis of 5-substituted oxazoles, for example, microwave irradiation can facilitate a [3+2] cycloaddition reaction in as little as eight minutes, achieving yields as high as 96%. acs.orgnih.gov This represents a significant improvement over traditional heating methods which may require several hours to achieve lower yields. acs.org The use of greener solvents like isopropanol (B130326) further enhances the environmental credentials of this technique. nih.gov One-pot microwave-assisted syntheses are noted for being environmentally benign, economical, and highly efficient, proceeding under mild conditions with simple procedures. acs.org Solvent-free microwave-assisted syntheses have also been developed for analogous systems like 2-aryloxazolo[4,5-b]pyridines, which can be completed in approximately five minutes with high yields. sid.ir

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-phenyl oxazole Data derived from a study on the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

| Entry | Base | Solvent | Method | Time | Yield (%) |

| 1 | K₃PO₄ | EtOH | Conventional Heating (60 °C) | 6 h | 92 |

| 2 | K₃PO₄ | IPA | Conventional Heating (60 °C) | 6 h | 95 |

| 3 | K₃PO₄ | IPA | Microwave (65 °C, 350 W) | 8 min | 96 |

Catalyst-Free and Environmentally Benign Synthetic Procedures

A primary goal of green chemistry is the elimination of catalysts, particularly those based on toxic or scarce transition metals. rsc.org The development of catalyst-free reactions simplifies purification, reduces costs, and minimizes environmental impact. rsc.org

The van Leusen oxazole synthesis, a classic method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been adapted to be more environmentally friendly. nih.gov One novel approach uses water as a green medium for the reaction, employing β-cyclodextrin (β-CD) to facilitate the synthesis at lower temperatures with only catalytic amounts of base required. nih.gov This method is efficient, eco-friendly, and allows for easy product purification. nih.gov Other catalyst-free methods include photochemical N-acylation of azoles with aldehydes, which uses an inexpensive oxidant and light to proceed at room temperature, avoiding the need for transition metal catalysts and high temperatures. chemistryviews.org Furthermore, solvent-free syntheses, sometimes assisted by microwave irradiation, represent a significant step forward in creating environmentally benign procedures. rsc.orgnih.gov

Development of Green Chemistry Approaches in Oxazole Synthesis

Green chemistry encompasses a broad set of principles aimed at making chemical processes more sustainable. ijpsonline.com For oxazole synthesis, this includes the use of alternative energy sources like microwaves and ultrasound, the application of non-toxic and recyclable solvents such as water or ionic liquids, and the development of catalyst-free reactions. ijpsonline.comijpsonline.com These approaches not only reduce the use and formation of hazardous substances but also frequently lead to improved reaction performance, higher yields, and lower energy consumption. ijpsonline.com

Optimization of Reaction Conditions and Yields

Maximizing the yield of a chemical reaction is a critical aspect of synthetic chemistry, achieved through the careful optimization of various parameters. ijpsonline.comoiccpress.com This process involves systematically adjusting conditions such as the choice of solvent, base, temperature, and reaction time to find the most efficient pathway to the desired product. nih.gov

For example, in a recently developed synthesis of oxazoles from carboxylic acids and methyl isocyanoacetate, reaction conditions were extensively optimized. nih.gov Initial trials with various bases showed that organic bases like triethylamine (B128534) (TEA) and 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) gave low to trace amounts of the product. nih.gov However, switching to 4-(dimethylamino)pyridine (DMAP) as the base dramatically increased the yield to 70% at room temperature. nih.gov Further optimization by increasing the temperature to 40 °C and slightly increasing the amount of base resulted in an excellent isolated yield of 96% in just 30 minutes. nih.gov

Similarly, the choice of dehydrating agent in the classic Robinson-Gabriel synthesis can have a profound impact on the outcome. ijpsonline.com The use of agents like sulfuric acid often results in low yields, but by switching to polyphosphoric acid, the yield of 2,5-disubstituted oxazoles can be increased to between 50-60%. ijpsonline.comijpsonline.com These examples underscore the importance of meticulous optimization in achieving efficient and high-yielding syntheses. organic-chemistry.orgoiccpress.com

Table 2: Optimization of Reaction Conditions for Oxazole Synthesis Data derived from a study on the reaction of benzoic acid with methyl 2-isocyanoacetate.

| Entry | Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | TEA | rt | 60 | 15 |

| 2 | DBU | rt | 60 | Trace |

| 3 | DMAP | rt | 60 | 70 |

| 4 | DMAP | 40 | 30 | 96 |

Chemical Reactivity and Mechanistic Investigations of 2 3 Methylbenzoyl Oxazole

Aromaticity and Electronic Density Distribution within the Oxazole (B20620) Ring

The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom in a 1,3-relationship. taylorandfrancis.com It is classified as an aromatic compound, possessing a sextet of π-electrons that satisfy Hückel's rule (4n+2). reddit.comslideshare.net However, its aromaticity is considered to be less pronounced than that of analogous heterocycles like thiazoles or imidazoles, due to the high electronegativity of the oxygen atom which leads to a less uniform delocalization of π-electrons. taylorandfrancis.comwikipedia.org This reduced aromaticity imparts a greater diene-like character to the oxazole ring. taylorandfrancis.com

The electronic density within the oxazole ring of 2-(3-Methylbenzoyl)oxazole is significantly influenced by the heteroatoms and the substituent at the C-2 position. The electronegative oxygen atom (at position 1) and nitrogen atom (at position 3) create a polarized system. The oxygen atom tends to withdraw electron density from the ring, while the nitrogen atom's lone pair participates in the aromatic system. reddit.comresearchgate.net

The 2-(3-methylbenzoyl) group, being an acyl substituent, exerts a strong electron-withdrawing effect on the oxazole ring through both inductive and resonance mechanisms. This effect decreases the electron density of the heterocyclic ring, particularly at the C-2 and C-5 positions, making it more electron-deficient compared to unsubstituted oxazole. youtube.com Quantum chemical calculations on similar substituted oxazoles show that the net charge distribution is heavily skewed, with the heteroatoms bearing partial negative charges and the carbon atoms bearing partial positive charges. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Oxazole Systems This table, based on general findings for substituted oxazoles, illustrates the expected electronic characteristics. researchgate.net

| Property | Description | Expected Influence on this compound |

| Electron Density at C-2 | The carbon atom directly bonded to the substituent. | Significantly reduced due to the strong electron-withdrawing carbonyl group. |

| Electron Density at C-4 | The carbon atom adjacent to the nitrogen. | Moderately affected, less so than C-2 and C-5. |

| Electron Density at C-5 | The carbon atom adjacent to the oxygen. | Reduced, but remains the most electron-rich carbon, making it susceptible to electrophilic attack. wikipedia.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be high due to the electronegative atoms and the polar carbonyl group. taylorandfrancis.com |

Note: The data is qualitative and based on established principles of heterocyclic chemistry and substituent effects.

Electrophilic Substitution Reactions on the Oxazole Nucleus

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. wikipedia.org For oxazoles, these reactions are generally more difficult to achieve than for more electron-rich heterocycles like pyrrole, due to the ring's lower aromaticity and the presence of the basic nitrogen atom, which can be protonated under acidic conditions. wikipedia.orgslideshare.net The reaction requires activating, electron-donating groups on the ring to proceed readily. wikipedia.org

Influence of the 3-Methylbenzoyl Substituent on Reactivity

The 3-methylbenzoyl group at the C-2 position has a profound impact on the reactivity of the oxazole ring towards electrophiles. The carbonyl moiety is strongly electron-withdrawing, which deactivates the entire heterocyclic ring system towards electrophilic attack. youtube.com This deactivation makes electrophilic substitution on the oxazole ring of this compound significantly more challenging than on an unsubstituted or alkyl-substituted oxazole. Reactions such as nitration and sulfonation, which require harsh acidic conditions, are particularly difficult and may lead to decomposition of the oxazole ring. slideshare.netmasterorganicchemistry.com The methyl group on the benzoyl ring is a weak activator for the benzene (B151609) ring but has a negligible electronic effect on the reactivity of the distant oxazole nucleus. youtube.com

Nucleophilic Substitution Reactions and Preferential Substitution Sites

Nucleophilic aromatic substitution on the oxazole ring is generally unfavorable. slideshare.net Unlike pyridine (B92270), which readily undergoes nucleophilic substitution, the oxazole ring often undergoes cleavage when treated with strong nucleophiles. wikipedia.orgslideshare.net

If substitution were to occur, it would preferentially happen at the C-2 position, as this is the most electron-deficient carbon atom, especially when an effective leaving group is present. wikipedia.org In the case of this compound, the benzoyl group is not a suitable leaving group, making direct nucleophilic displacement at C-2 highly unlikely. Instead, nucleophilic attack is more likely to occur at the electrophilic carbonyl carbon of the substituent (see section 3.4.1) or at the C-2 position leading to a ring-opening reaction, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism if a suitable pathway for recyclization exists. clockss.orgnih.gov

Table 2: Summary of Regioselectivity on the Oxazole Ring

| Reaction Type | Preferred Position | Reactivity of this compound |

| Electrophilic Substitution | C-5 wikipedia.orgslideshare.net | Strongly deactivated by the 2-acyl group. |

| Nucleophilic Substitution | C-2 (requires leaving group) wikipedia.org | Unlikely; ring cleavage may occur. slideshare.net |

| Deprotonation | C-2 wikipedia.org | The C-2 proton is the most acidic. |

Reactivity of the 3-Methylbenzoyl Substituent

The chemical reactivity of this compound is not confined to the heterocyclic ring. The 3-methylbenzoyl substituent possesses its own reactive center: the carbonyl group.

Transformations of the Carbonyl Group

The carbonyl group (C=O) is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. youtube.comlibretexts.org This polarity governs its reactivity, making it susceptible to nucleophilic addition reactions. allstudiesjournal.comtib.eu This is the most important aspect of the carbonyl group's reactivity. youtube.com

Key transformations of the carbonyl group in this compound would include:

Reduction: The ketone can be reduced to a secondary alcohol, forming (3-methylphenyl)(oxazol-2-yl)methanol. Common reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). allstudiesjournal.com LiAlH₄ is a much stronger reducing agent than NaBH₄. allstudiesjournal.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. This provides a route to introduce a new carbon-carbon bond.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines (R-NH₂) in an acid-catalyzed reaction to form imines (Schiff bases). allstudiesjournal.com Reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones.

Table 3: Potential Transformations of the Carbonyl Group

| Reagent | Product Type | General Reaction |

| NaBH₄, then H₃O⁺ | Secondary Alcohol | Reduction |

| LiAlH₄, then H₃O⁺ | Secondary Alcohol | Reduction |

| R-MgX, then H₃O⁺ | Tertiary Alcohol | Grignard Reaction |

| R-NH₂ (acid catalyst) | Imine | Condensation |

| NH₂OH (acid catalyst) | Oxime | Condensation |

Chemical Modifications of the Methyl Group on the Phenyl Ring

While specific studies detailing the chemical modifications of the methyl group on the phenyl ring of this compound are not extensively documented in peer-reviewed literature, the reactivity can be inferred from the well-established chemistry of the tolyl moiety. The methyl group attached to the phenyl ring is a versatile functional handle that can be transformed into various other groups through standard organic reactions.

Key potential transformations include:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 3-(oxazole-2-carbonyl)benzoic acid, a transformation that could be valuable for creating derivatives with different solubility profiles or for use in further coupling reactions, such as amide or ester formation.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can convert the methyl group into a bromomethyl group. This benzylic halide is a highly reactive intermediate, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups (e.g., alcohols, ethers, amines, nitriles).

Further Functionalization: The resulting benzylic halides can be used in various cross-coupling reactions or converted to organometallic reagents, further expanding the synthetic utility of the original scaffold.

These potential modifications highlight the synthetic flexibility of the methyl group, allowing for the systematic exploration of the structure-activity relationships of this compound derivatives.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity as a Diene)

The oxazole ring is a heterocyclic system that can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it functions as an electron-deficient diene. researchgate.netclockss.org The reactivity of the oxazole core in this compound is significantly influenced by the electron-withdrawing nature of the 2-benzoyl substituent, which enhances its character as an azadiene suited for inverse electron demand Diels-Alder reactions. clockss.org

Diels-Alder Reactions: The participation of oxazoles in [4+2] cycloaddition reactions with dienophiles like alkenes and alkynes is a powerful method for synthesizing highly substituted pyridine and furan (B31954) rings, respectively. researchgate.net The initial cycloaddition adduct often undergoes a subsequent retro-Diels-Alder reaction, leading to the formation of a new aromatic system.

The reactivity in these cycloadditions can be facilitated by:

Lewis or Brønsted Acids: The addition of an acid to the oxazole nitrogen atom can lower the activation barrier and the HOMO(dienophile)-LUMO(diene) energy gap, thereby accelerating the reaction. nih.govresearchgate.netscilit.com

Electron-Withdrawing Substituents: Groups like the benzoyl group at the 2-position make the oxazole more electron-deficient, promoting its reaction with electron-rich dienophiles. clockss.org

Other Cycloaddition Reactions: Beyond the classic [4+2] cycloadditions, oxazoles can also engage in other cycloaddition pathways:

[3+2] Cycloadditions: The oxazole system or its precursors can be involved in [3+2] cycloadditions. For example, photoinduced reactions between carbenes and nitriles can form the oxazole ring itself in a [3+2] fashion. nih.gov Phosphine-catalyzed dearomative [3+2] cycloadditions of benzoxazoles with cyclopropenones have also been reported, yielding complex fused-ring systems. nih.gov

Reactions with Heterodienophiles: Oxazoles can react with heterodienophiles containing C=O, C=N, and N=N bonds, providing access to other important heterocyclic structures. clockss.org

The table below summarizes the types of cycloaddition reactions the oxazole core can undergo.

| Reaction Type | Reactant Partner | Resulting Scaffold | Reference |

| [4+2] Diels-Alder | Alkene | Pyridine (after fragmentation) | researchgate.net |

| [4+2] Diels-Alder | Alkyne | Furan (after fragmentation) | researchgate.net |

| [3+2] Cycloaddition | Cyclopropenone | Fused Polycyclic System | nih.gov |

| [3+2] Cycloaddition | Nitrile/Carbene | Oxazole | nih.gov |

| [4+2] Hetero-Diels-Alder | Heterodienophile (e.g., C=O, N=N) | Various Heterocycles | clockss.org |

Redox Chemistry: Reductive and Oxidative Transformations of the Oxazole Core

The oxazole core is a redox-active moiety, capable of undergoing both oxidative and reductive transformations. This reactivity is being explored for applications in materials science, particularly for energy storage.

Oxidative Transformations: The synthesis of oxazoles often involves oxidative cyclization of precursors, indicating the stability of the ring system to oxidative conditions and the susceptibility of its precursors to oxidation. organic-chemistry.org While the fully aromatized oxazole ring is relatively stable, its redox potential can be harnessed. Recent research into organic radical batteries has identified benzoxazole (B165842) derivatives as promising redox-active materials. nih.gov Through electrochemical methods like cyclic voltammetry and supporting theoretical calculations, it has been shown that these heterocycles can undergo stable redox cycles, making them suitable for use as active components in batteries. nih.gov For this compound, the oxazole core would be the primary site for such redox activity.

Reductive Transformations: The reduction of the oxazole ring is less commonly explored than its role in oxidation. However, the most susceptible site for reduction in this compound is the ketone of the benzoyl group. This carbonyl can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄), which would yield (3-methylphenyl)(oxazol-2-yl)methanol. This transformation would significantly alter the electronic and steric properties of the molecule.

The redox chemistry of the oxazole core itself is an emerging area of study, with potential applications in the development of novel organic electronic materials. nih.gov

Photochemical Reactivity and Related Transformations

The photochemical behavior of oxazoles is a rich field, encompassing both the synthesis of the ring and its participation in light-induced transformations.

Photochemical Synthesis: Several modern synthetic methods leverage photochemistry to construct the oxazole ring. These methods are often catalyst-free and proceed under mild conditions.

Visible-light-induced three-component reactions can assemble complex tri-substituted oxazoles from simple starting materials. semanticscholar.orgnih.gov

A photoinduced [3+2] cycloaddition between carbenes, generated from diazo compounds, and nitriles provides a versatile route to a wide range of substituted oxazoles without the need for metal catalysts. nih.gov

Photochemical Transformations of Oxazole Derivatives: While the this compound molecule itself has not been specifically studied for its photochemical reactivity, related structures demonstrate the potential of the oxazole moiety to be part of a photoactive system. For instance, styrylbenzazoles, which contain a C=C double bond conjugated to a benzoxazole ring, function as effective photoswitches. diva-portal.org These molecules undergo a reversible E-Z isomerization upon irradiation with light. The photochemical properties, including the quantum yield and photostationary state, can be finely tuned by altering the substituents on the heterocyclic and aryl rings. diva-portal.org This suggests that the oxazole ring in this compound could play a role in modulating the photochemical properties if incorporated into a larger conjugated system.

The table below details some key photochemical properties of related styrylbenzazole photoswitches, illustrating the influence of the heterocyclic core.

| Heterocycle | PSS Ratio (E:Z) | Z→E Quantum Yield (%) | Reference |

| Benzoxazole | 25:75 | 31 | diva-portal.org |

| Benzothiazole | 10:90 | 22 | diva-portal.org |

| N-Methylbenzimidazole | 10:90 | 18 | diva-portal.org |

| Benzimidazole | 34:66 | 58 | diva-portal.org |

These findings underscore the potential for developing novel photoresponsive materials based on the oxazole scaffold. diva-portal.org

Spectroscopic Characterization and Structural Elucidation of 2 3 Methylbenzoyl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For 2-(3-Methylbenzoyl)oxazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the 3-methylbenzoyl (m-tolyl) group.

The oxazole ring protons typically appear in the downfield region of the spectrum due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen and oxygen atoms. The protons on the substituted benzene (B151609) ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted system. The methyl group protons are expected to appear as a sharp singlet in the upfield region.

Based on data from analogous structures such as 2-p-tolylbenzo[d]oxazole rsc.org, the expected chemical shifts (δ) for the protons of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are outlined below.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole-H4/H5 | ~7.3 - 7.8 | Multiplet |

| Benzoyl-H2 | ~8.1 - 8.2 | Singlet (or narrow triplet) |

| Benzoyl-H4, H5, H6 | ~7.3 - 7.6 | Multiplet |

Note: The exact chemical shifts and coupling constants depend on the solvent and experimental conditions. The data is inferred from structurally similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, providing a count of the non-equivalent carbons.

The spectrum will feature signals for the carbonyl carbon (C=O), the carbons of the oxazole ring, the aromatic carbons of the benzoyl group, and the methyl carbon. The carbonyl carbon is typically found significantly downfield (~180-190 ppm). The carbons of the oxazole ring have characteristic shifts, with C2 being the most downfield of the ring carbons. chemicalbook.com

Drawing from spectral data of related benzoxazole (B165842) and substituted oxazole derivatives, the anticipated ¹³C NMR chemical shifts are summarized in the following table. rsc.orgrsc.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~185.0 |

| Oxazole C2 | ~161.0 |

| Oxazole C4 | ~128.0 |

| Oxazole C5 | ~142.0 |

| Benzoyl C1 (ipso to C=O) | ~135.0 |

| Benzoyl C2 | ~130.0 |

| Benzoyl C3 (ipso to -CH₃) | ~138.0 |

| Benzoyl C4 | ~134.0 |

| Benzoyl C5 | ~128.0 |

| Benzoyl C6 | ~127.0 |

Note: This data is predictive and based on values reported for structurally analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its molecular formula. For this compound, the molecular formula is C₁₁H₉NO₂. chemicalbook.com

HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, the elemental composition can be verified. For C₁₁H₉NO₂, the calculated monoisotopic mass is 187.0633. An experimental HRMS result that matches this value would confirm the molecular formula. For instance, HRMS data for a similar compound, 2-p-tolylbenzo[d]oxazole (C₁₄H₁₁NO), showed a calculated mass of 209.0841 and a found mass of 209.0840, demonstrating the accuracy of this technique. rsc.org

Table 3: HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₁H₉NO₂ | 187.0633 | Expected ~187.0633 | chemicalbook.com |

Fragmentation studies within the mass spectrometer can also provide structural information by showing how the molecule breaks apart. Expected fragmentation patterns for this compound would include the loss of CO and the cleavage of the bond between the carbonyl group and the oxazole ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the range of 1650-1700 cm⁻¹. Other significant absorptions would include those for the C=N and C-O bonds within the oxazole ring and the C-H bonds of the aromatic and methyl groups.

Reference spectra for related compounds, such as 2-(4-chlorophenyl)-5-phenyloxazole, show characteristic peaks for the oxazole system and the carbonyl linkage. rsc.org The IR spectrum of the parent oxazole molecule also provides reference points for the ring vibrations. nist.gov

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | ~1680 |

| Oxazole Ring | C=N stretch | ~1610 |

| Oxazole Ring | C-O-C stretch | ~1050 - 1150 |

| Aromatic Ring | C=C stretch | ~1450 - 1600 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

Note: The values are approximate and based on data from analogous compounds. rsc.orgnist.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and packing of molecules in a crystal lattice.

If a suitable single crystal of this compound were analyzed, X-ray diffraction would confirm the planarity of the oxazole ring and the connectivity to the 3-methylbenzoyl group. It would also reveal the dihedral angle between the plane of the oxazole ring and the plane of the benzene ring, which is a critical conformational parameter. This information is crucial for understanding intermolecular interactions, such as π-π stacking, that govern the crystal packing. While specific crystallographic data for the title compound is not available, analyses of related heterocyclic structures, such as certain 1,2-oxazole derivatives, have been used to unambiguously confirm their structures and stereochemistry in the solid state. beilstein-journals.org Such an analysis for this compound would provide the ultimate proof of its molecular architecture.

Computational and Theoretical Investigations of 2 3 Methylbenzoyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For oxazole (B20620) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G++(d,p), are commonly employed to determine optimized structures, electronic characteristics, and chemical reactivity parameters. irjweb.com

Geometry optimization calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For compounds containing flexible bonds, such as the one connecting the benzoyl and oxazole rings in 2-(3-methylbenzoyl)oxazole, conformational analysis is performed to identify the most stable conformers. This involves calculating the potential energy surface as a function of key dihedral angles. For instance, in a related benzoxazole (B165842) derivative, five stable conformers were identified, with the most stable one having specific dihedral angles of -65° and -91°. bohrium.com The planarity of the oxazole and benzoyl rings is a key feature, although the two rings are often inclined relative to each other. semanticscholar.org The bond lengths and angles within the oxazole ring are influenced by the substituents. For example, in an oxazole derivative, the N15–C16–O12 and O12–C13–C14 bond angles were found to be 114.1° and 107.4°, respectively. irjweb.com The dihedral angle between the oxazole and an adjacent ring can be significant, with values around 170-180° being observed. irjweb.com

Table 1: Representative Bond Lengths and Angles for an Oxazole Derivative This table is representative and based on data from a similar oxazole derivative.

| Parameter | Value |

|---|---|

| N15–C16–O12 Bond Angle | 114.1° |

| O12–C13–C14 Bond Angle | 107.4° |

| O12–C16–N11–C10 Dihedral Angle | 170-180° |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. conicet.gov.arirjweb.com A smaller gap suggests higher reactivity. For a studied oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a high degree of reactivity. irjweb.com In another similar compound, the gap was found to be 4.4871 eV, also suggesting that charge transfer can readily occur within the molecule. irjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal hyperconjugative interactions that stabilize the molecule. conicet.gov.ar This analysis helps in understanding the charge transfer between localized bonds and lone pairs. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Oxazole Derivative This table is representative and based on data from a similar oxazole derivative.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.6518 |

| ELUMO | -0.8083 |

| HOMO-LUMO Gap (ΔE) | 4.8435 |

The aromaticity of the oxazole and benzoyl rings in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various indices, one of which is the Harmonic Oscillator Model of Electron Delocalization (HOMED). mdpi.com The HOMED index provides a measure of π-electron delocalization. For five-membered heterocyclic rings like oxazole, the degree of delocalization can vary, with HOMED indices typically falling between 0.5 and 0.8 for moderately delocalized systems. mdpi.com The presence of heteroatoms like nitrogen and oxygen influences the delocalization within the ring.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions and identifying the structures of transition states. For heterocyclic compounds like oxazoles, understanding reaction pathways is crucial for predicting their chemical behavior. pharmaguideline.com For instance, in the oxidation of a related compound, 2-methylbenzothiazole (B86508), by the OH radical, a multi-stage reaction mechanism was elucidated. nih.gov This process involved hydrogen abstraction, interaction with molecular oxygen, and addition of radicals, with several electronic state transitions occurring throughout the reaction. nih.gov The identification of transition states and the calculation of their activation barriers provide insight into the kinetics of the reaction. For example, the hydrogen transfer step in the oxidation of 2-methylbenzothiazole was found to have an activation barrier of 8.0 kcal/mol. nih.gov Such computational studies can predict the likely products of reactions involving this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Structure Activity Relationship Sar and Ligand Design Principles for Oxazole Derivatives Featuring a Benzoyl Moiety

Influence of Substituent Position and Electronic Nature on Molecular Interactions and Chemical Recognition

The biological activity and chemical recognition of benzoyl oxazole (B20620) derivatives are profoundly influenced by the position and electronic characteristics of substituents on the benzoyl ring. The placement of a methyl group at the meta-position, as seen in 2-(3-Methylbenzoyl)oxazole, has specific steric and electronic implications that dictate its interaction with molecular targets.

Studies on related heterocyclic compounds have demonstrated that the position of a substituent can dramatically alter biological activity. For example, in a series of benzofuran (B130515) derivatives, hydroxyl substituents at the C-3 and C-4 positions resulted in good antibacterial activities, while a hydroxyl group at the C-2 position did not increase activity. nih.gov Similarly, for isoxazole (B147169) derivatives, the introduction of a substituent at the ortho-position of a benzoic acid moiety led to a slight decrease in potency, highlighting the sensitivity of molecular interactions to substituent placement. dundee.ac.uk

The electronic nature of the substituent is equally critical. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the anti-proliferative activity of benzoxazole (B165842) derivatives. researchgate.net Conversely, electron-donating groups, like the methyl group in this compound, can modulate the reactivity and binding affinity in different ways. The unique electronic distribution created by both electron-withdrawing and electron-donating elements within a molecule can significantly affect its reactivity and potential binding characteristics with biological targets. vulcanchem.com

Table 1: Impact of Substituent Position and Nature on Molecular Interactions

| Compound/Derivative Class | Substituent and Position | Observed Effect | Reference |

| Benzoxazole Derivatives | Electron-withdrawing groups (e.g., Cl, NO2) at ortho- and para-positions | Enhanced anti-proliferative activity | researchgate.net |

| Benzofuran Derivatives | Hydroxyl groups at C-3 and C-4 positions | Good antibacterial activities | nih.gov |

| Isoxazole Derivatives | Ortho-fluoro substituent on benzoic acid moiety | Slight decrease in potency | dundee.ac.uk |

| Benzimidazole Derivatives | Substitutions at N1, C2, C5, and C6 positions | Greatly influence anti-inflammatory activity | mdpi.com |

Rational Design of Oxazole Scaffolds for Specific Chemical Selectivity

The rational design of oxazole scaffolds featuring a benzoyl moiety is a key strategy for achieving specific chemical selectivity. This approach involves the deliberate modification of the molecular structure to optimize interactions with a particular biological target or to elicit a specific chemical response.

The oxazole ring itself serves as a rigid and planar scaffold that can be strategically functionalized. nih.gov Its derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, analgesic, and anti-inflammatory properties. najah.educhemmethod.com The benzoyl group provides an additional point of interaction and can be modified to fine-tune the molecule's properties.

A successful design strategy often involves creating hybrid molecules that combine the beneficial features of different pharmacophores. For example, hybrid compounds of benzo[d]oxazole containing a specific amide linkage were designed to interact with key amino acid residues (Tyr-355 and Arg-120) of the COX-2 enzyme, a target for anti-inflammatory drugs. nih.gov This highlights the importance of understanding the target's binding site in the rational design process.

Furthermore, the design process can aim to improve physicochemical properties, such as solubility and membrane permeability, which are crucial for a compound's efficacy. The incorporation of oxazole and thiazole (B1198619) heterocycles into molecular scaffolds can improve solubility while maintaining hydrogen bond acceptor capabilities and increasing rigidity. nih.gov The rational design of axially chiral biaryl amino alcohols has also been explored, demonstrating the versatility of these scaffolds in asymmetric catalysis. nih.gov

Computational Approaches to Ligand Design and Optimization within the Oxazole Scaffold

Computational methods are indispensable tools in the modern drug discovery and materials science landscape, and the design of oxazole derivatives is no exception. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations provide valuable insights into the behavior of these molecules and guide their optimization.

Molecular docking studies are frequently employed to predict the binding mode and affinity of oxazole derivatives to their biological targets. For instance, docking studies on a series of N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were used to rationalize their anti-inflammatory activity against the cyclooxygenase (COX) enzyme. nih.gov Similarly, in silico docking studies were performed to understand the binding mode of novel benzoxazole derivatives with the VEGFR-2 active site, a target for anti-cancer therapies. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR studies have been performed on novel benzoxazole derivatives to correlate their in vivo anti-inflammatory activity with their structural features. tandfonline.com These models can then be used to predict the activity of newly designed compounds.

DFT calculations can elucidate the electronic structure and reactivity of molecules. Such calculations have been used to investigate the stereoelectronic effects of heteroatoms in thiazole and oxazole rings, demonstrating how they can act as molecular switches to control the conformations and stabilities of peptide turns. acs.org Computational modeling has also been used to understand the selectivity of reactions in the synthesis of benzoxazole derivatives. researchgate.net

Table 2: Application of Computational Methods in Oxazole Derivative Design

| Computational Method | Application | Example | Reference |

| Molecular Docking | Predicting binding modes and affinities | Docking of benzoxazole derivatives to COX-2 and VEGFR-2 | nih.govnih.gov |

| 3D-QSAR | Correlating structure with anti-inflammatory activity | In silico activity correlation of novel benzoxazole derivatives | tandfonline.com |

| DFT Calculations | Elucidating electronic structure and reactivity | Investigating stereoelectronic effects in oxazole-containing peptide mimics | acs.org |

| Computational Modeling | Understanding reaction selectivity | Modeling the selectivity for oxazole ring formation | researchgate.net |

Design and Synthesis of Oxazole Libraries for Chemical Probe Development

The development of chemical probes—small molecules used to study biological systems—relies on the availability of diverse compound libraries. The design and synthesis of oxazole libraries play a crucial role in identifying novel probes with specific biological activities.

The synthesis of oxazole derivatives can be achieved through various methods, including the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). nih.gov This method has been utilized in a microwave-assisted format to efficiently generate libraries of 5-aryl-1,3-oxazole compounds. nih.gov Other synthetic strategies involve the cyclization of styrenes with 2-nitrophenols to afford 2-benzyl benzoxazoles. rsc.org

The design of these libraries often involves systematically varying the substituents on the oxazole and benzoyl rings to explore a wide chemical space. For example, a series of novel benzoxazole derivatives were designed and synthesized to possess the essential pharmacophoric features of VEGFR-2 inhibitors. nih.gov The subsequent screening of these libraries against biological targets can lead to the identification of hit compounds that can be further optimized into potent and selective chemical probes.

The synthesis of 2-substituted-1,3-benzoxazole and related derivatives has been reported, with the resulting compounds evaluated for their potential as anticancer agents. researchgate.net The ability to generate diverse libraries of oxazole-based compounds is essential for discovering new molecules with therapeutic potential and for developing tools to interrogate complex biological processes. najah.edu

Future Research Directions and Emerging Challenges

Development of Novel and Economically Viable Synthetic Methodologies

The synthesis of 2-aroyl-oxazoles, including 2-(3-Methylbenzoyl)oxazole, has traditionally relied on established methods such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. pharmaguideline.comwikipedia.orgsynarchive.com While effective, these classical routes can sometimes require harsh conditions or multi-step procedures that may not be economically viable for large-scale production.

Future research should focus on developing more efficient, sustainable, and cost-effective synthetic strategies. This includes:

One-Pot Reactions: Designing cascade or one-pot syntheses that combine multiple steps, such as a Friedel-Crafts acylation followed by a Robinson-Gabriel cyclization, can significantly improve efficiency. idexlab.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times for the synthesis of substituted oxazoles, offering a greener alternative to conventional heating. nih.govnih.gov

Catalytic Methods: Exploring novel catalysts, such as copper(II) triflate for reactions between diazoketones and amides or metal-free approaches for the reaction of nitriles with amino alcohols, could provide milder and more selective routes to 2-substituted oxazoles. tandfonline.comorganic-chemistry.org

Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies can facilitate purification and the creation of compound libraries for screening purposes. researchgate.netnih.gov The development of traceless linkers is a key challenge in this area to ensure the final product is cleanly cleaved from the resin. nih.gov

A significant challenge is the development of methods that allow for diverse substitution patterns on the oxazole (B20620) ring with high regioselectivity and under environmentally benign conditions. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of the oxazole ring is complex; it possesses a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. tandfonline.compharmaguideline.com This structure allows it to participate in various reactions, but its full reactive potential, especially when substituted with an aroyl group like 3-methylbenzoyl, remains an area ripe for exploration.

Key areas for future investigation include:

Diels-Alder Reactions: Oxazoles can act as dienes in [4+2] cycloaddition reactions, providing a powerful tool for the synthesis of pyridines and furans. researchgate.netresearchgate.net The influence of the 2-(3-methylbenzoyl) group on the dienic character of the oxazole ring is an important area of study. Research into Lewis acid catalysis could enhance the reactivity of electron-deficient oxazoles in these cycloadditions. acs.orgacs.org The development of intramolecular Diels-Alder reactions of oxazoles (IMDAO) has already proven to be a significant strategy in the synthesis of complex natural products. thieme-connect.com

Electrophilic and Nucleophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless activating groups are present, typically occurring at the C5 position. wikipedia.orgyoutube.com Conversely, nucleophilic substitution is more favorable at the C2 position if a good leaving group is present. wikipedia.org A systematic study of how the 3-methylbenzoyl group electronically influences these substitution patterns is needed. The reactivity of related 2-(halomethyl)oxazoles as scaffolds for nucleophilic substitution suggests that the methylene (B1212753) bridge in such compounds offers reactivity similar to a benzylic halide, a principle that could be extended to related structures. nih.govnih.gov

Metallation and Cross-Coupling: The regioselective metallation of oxazoles, particularly at the C2 position, followed by transition metal-catalyzed cross-coupling reactions, offers a versatile method for introducing a wide range of substituents. researchgate.net Exploring the conditions for selective metallation of this compound without interfering with the benzoyl group is a key challenge.

Understanding the interplay between the oxazole core and the 3-methylbenzoyl substituent is crucial for predicting and controlling reaction outcomes, thereby enabling the rational design of new synthetic transformations.

Advanced Computational Modeling for Precise Property Prediction and Mechanistic Insights

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, complementing experimental work.

Future research efforts should leverage:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structure of this compound. This includes optimizing its three-dimensional structure, calculating bond lengths and angles, and determining its molecular orbital energies (HOMO-LUMO), which are crucial for predicting its reactivity. acs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. nih.govmanipal.edu If a biological activity for this compound is identified, QSAR models can elucidate the key structural features (steric, electrostatic, hydrophobic) required for that activity, guiding the design of more potent analogues. nih.govmanipal.edu

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound within the active site of a receptor or enzyme. nih.govnih.gov This provides valuable insights into the potential mechanism of action and helps in the rational design of new derivatives with improved binding. nih.gov

Reaction Mechanism Studies: Computational modeling can be used to investigate the transition states and reaction pathways of potential synthetic routes or reactivity patterns. acs.org This can help in understanding reaction selectivity and optimizing experimental conditions.

A primary challenge is the accuracy of the computational models, which depends heavily on the chosen theoretical level and basis set. acs.org Experimental validation is essential to ensure the reliability of the computational predictions. nih.gov

Integration with High-Throughput Experimentation for Accelerated Chemical Discovery

To accelerate the exploration of the chemical space around this compound, modern high-throughput and combinatorial techniques are indispensable.

Future directions in this area include:

Combinatorial Synthesis: The development of robust solid-phase or solution-phase parallel synthesis methods is crucial for generating libraries of analogues of this compound. nih.govacs.org By varying the substituents on both the benzoyl and oxazole rings, a diverse set of compounds can be created efficiently. researchgate.netnih.gov

High-Throughput Screening (HTS): Once libraries are synthesized, HTS can be employed to rapidly screen them for desired properties, such as biological activity against a particular target or specific physicochemical characteristics. The discovery of antiproliferative activity in certain 2,4,5-trisubstituted oxazoles highlights the potential of screening such libraries. nih.gov

Data Analysis and Machine Learning: The large datasets generated from HTS require sophisticated data analysis techniques. Machine learning algorithms can be trained on these datasets to identify structure-activity relationships and build predictive models that can guide the design of subsequent generations of compounds, creating an iterative cycle of design, synthesis, and testing.

The main challenges lie in the development of synthetic methods that are amenable to automation and combinatorial approaches, as well as the design of relevant and reliable high-throughput assays. nih.gov The integration of these automated experimental techniques with the computational models described in the previous section represents a powerful strategy for accelerating the discovery of new chemical entities with valuable properties. tsijournals.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Methylbenzoyl)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The Robinson-Gabriel synthesis is widely used, involving cyclodehydration of 2-acylamido ketones under acidic conditions. For example, oxazole derivatives can be synthesized using chloromethylating agents (e.g., chloromethyl methyl ether) with Lewis acid catalysts (e.g., ZnCl₂) at controlled temperatures (60–100°C). Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmospheres to prevent side reactions. Lower yields (<50%) may arise from competing hydrolysis or incomplete cyclization .

Q. How can structural purity and identity of this compound derivatives be verified post-synthesis?

- Methodological Answer : Combine analytical techniques:

- IR Spectroscopy : Identify characteristic C=O (1660–1680 cm⁻¹) and C-N (1240–1300 cm⁻¹) stretches.

- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.5 ppm) and methyl group signals (δ 2.3–2.6 ppm). ¹³C NMR confirms the benzoyl and oxazole ring carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H⁺] for C₁₁H₉NO₂ at m/z 191.0582).

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 69.1%, H: 4.7%, N: 7.3%) .

Q. What initial biological screening assays are suitable for evaluating this compound derivatives?

- Methodological Answer : Prioritize assays based on oxazole's known bioactivity:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative).

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase for neurodegenerative studies). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety affect excited-state intramolecular proton transfer (ESIPT) in this compound derivatives?

- Methodological Answer : Benzannulation extends π-conjugation, altering charge transfer (CT) character in the S₁ state. Computational modeling (TDDFT/B3LYP/6-31+G(d)) reveals:

- Emission Shifts : Benzannulated derivatives (e.g., naphthoxazole) show <10 nm red shift compared to non-annulated analogs.

- Energy Barriers : Increased barriers (ΔE > 5 kcal/mol) due to reduced H-bond strength in the excited state.

- Spectroscopic Validation : Compare steady-state fluorescence (Stokes shift >200 nm) and time-resolved decay kinetics .

Q. How can contradictory yield data in oxazole synthesis be resolved, particularly with electron-withdrawing substituents?

- Methodological Answer : Analyze substituent effects using Hammett plots:

- Case Study : Nitro groups (σ > 0.8) reduce yields (e.g., 2-(4-nitrophenyl)oxazole: trace yield) due to steric hindrance and electron-deficient intermediates.

- Mitigation Strategies : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates or employ microwave-assisted synthesis for faster kinetics.

- Data Reconciliation : Cross-reference with substituent positional effects (e.g., ortho vs. para isomers) using HPLC-MS .

Q. What computational strategies predict the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- DFT Modeling : Optimize geometry (B3LYP/LANL2DZ) to identify binding sites (N-oxazole vs. carbonyl oxygen).

- Charge Distribution Analysis : Natural Bond Orbital (NBO) calculations reveal electron-rich regions for metal coordination.

- Experimental Validation : Synthesize Cu(II)/Co(II) complexes and compare IR spectra (shift in ν(C=N) from ~1600 cm⁻¹ to 1580 cm⁻¹ upon coordination) .

Q. How do solvent polarity and proticity influence the fluorescence quantum yield of ESIPT-active this compound derivatives?

- Methodological Answer :

- Solvent Screening : Measure Φ₆ in aprotic (e.g., THF, Φ₆ ~0.3) vs. protic solvents (e.g., MeOH, Φ₆ ~0.1).

- Mechanistic Insight : Protic solvents stabilize keto tautomers, reducing ESIPT efficiency.

- Lippert-Mataga Analysis : Plot Stokes shift vs. solvent orientation polarizability (Δf) to quantify solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。